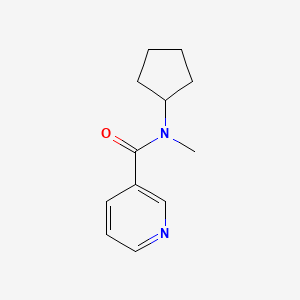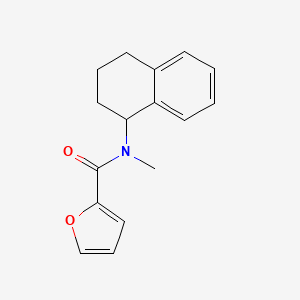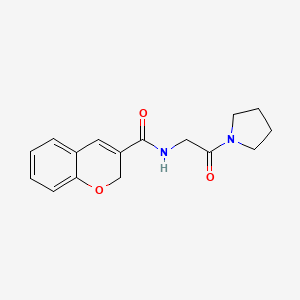
N-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-chromene-3-carboxamide, also known as PAC-1, is a small molecule that has shown potential as an anticancer agent. It was first discovered in 2005 by researchers at the University of Illinois at Urbana-Champaign. Since then, it has been the subject of numerous scientific studies, which have investigated its synthesis, mechanism of action, and potential applications in cancer treatment.
Mechanism of Action
The exact mechanism of action of N-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-chromene-3-carboxamide is not yet fully understood. However, it is believed to work by activating procaspase-3, an enzyme that is involved in the initiation of apoptosis. N-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-chromene-3-carboxamide has also been shown to inhibit the activity of heat shock protein 70 (Hsp70), which is involved in the protection of cancer cells from apoptosis.
Biochemical and Physiological Effects:
Studies have shown that N-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-chromene-3-carboxamide can induce apoptosis in a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, N-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-chromene-3-carboxamide has been shown to inhibit tumor growth in animal models of cancer. However, it does not appear to have any significant toxic effects on normal cells.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-chromene-3-carboxamide is that it is relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, its mechanism of action is not yet fully understood, which makes it difficult to optimize its use as an anticancer agent. In addition, more research is needed to determine the optimal dosage and administration schedule for N-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-chromene-3-carboxamide.
Future Directions
There are several potential future directions for research on N-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-chromene-3-carboxamide. One area of focus could be the development of combination therapies that include N-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-chromene-3-carboxamide and other anticancer agents, such as paclitaxel and cisplatin. Another area of focus could be the development of N-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-chromene-3-carboxamide analogs that have improved potency and selectivity for cancer cells. Finally, more research is needed to understand the mechanisms by which N-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-chromene-3-carboxamide induces apoptosis in cancer cells, which could lead to the development of novel therapies for cancer treatment.
Synthesis Methods
N-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-chromene-3-carboxamide can be synthesized using a multistep process that involves the reaction of 2H-chromene-3-carboxylic acid with N-(2-aminoethyl)pyrrolidine, followed by the addition of acetic anhydride and triethylamine. The resulting compound can then be purified using column chromatography.
Scientific Research Applications
N-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-chromene-3-carboxamide has been shown to selectively induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. This makes it a promising candidate for the development of new cancer therapies. In addition, N-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-chromene-3-carboxamide has been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and cisplatin.
properties
IUPAC Name |
N-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-15(18-7-3-4-8-18)10-17-16(20)13-9-12-5-1-2-6-14(12)21-11-13/h1-2,5-6,9H,3-4,7-8,10-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRMWTBHQFSYJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CNC(=O)C2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-methoxy-5-methylphenyl)ethyl]acetamide](/img/structure/B7507655.png)
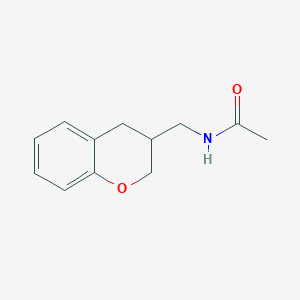

![Cyclopentyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7507676.png)
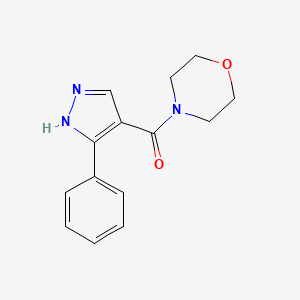
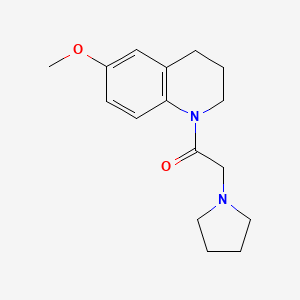
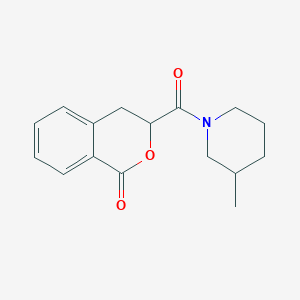
![Furan-3-yl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7507719.png)
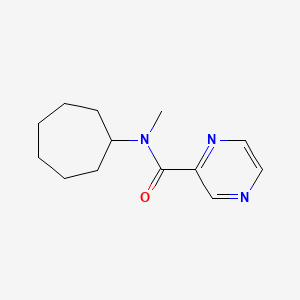
![1-[4-(dimethylamino)benzoyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7507741.png)
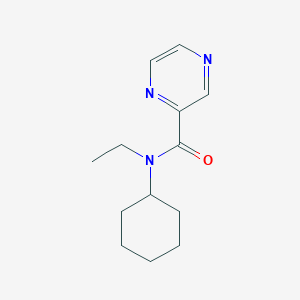
![3,3-Dimethyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7507746.png)
